molecular formula C7H8N4O2 B13104917 5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B13104917
M. Wt: 180.16 g/mol
InChI Key: OXLNGQWPCOSUDP-UHFFFAOYSA-N
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Description

5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that belongs to the class of imidazopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanoacetamide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the imidazopyridazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazopyridazine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted imidazopyridazine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
  • 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine

Uniqueness

5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

5-ethyl-3,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C7H8N4O2/c1-2-11-7(13)5-4(6(12)10-11)8-3-9-5/h3H,2H2,1H3,(H,8,9)(H,10,12)

InChI Key

OXLNGQWPCOSUDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=O)N1)N=CN2

Origin of Product

United States

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